(+/-)16(17)-EpDPA

BK channel pharmacology vascular biology coronary vasodilation

(+/-)16(17)-EpDPA (syn. 16,17-epoxydocosapentaenoic acid, 16,17-EDP, 16,17-EpDPE) is a cytochrome P450 epoxygenase metabolite of the omega-3 fatty acid docosahexaenoic acid (DHA), belonging to the epoxydocosapentaenoic acid (EDP) class of bioactive oxylipins.

Molecular Formula C22H32O3
Molecular Weight 344.5 g/mol
Cat. No. B12295595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+/-)16(17)-EpDPA
Molecular FormulaC22H32O3
Molecular Weight344.5 g/mol
Structural Identifiers
SMILESCCC=CCC1C(O1)CC=CCC=CCC=CCC=CCCC(=O)O
InChIInChI=1S/C22H32O3/c1-2-3-14-17-20-21(25-20)18-15-12-10-8-6-4-5-7-9-11-13-16-19-22(23)24/h3,5-8,11-15,20-21H,2,4,9-10,16-19H2,1H3,(H,23,24)/b7-5-,8-6-,13-11-,14-3-,15-12-/t20-,21+/m1/s1
InChIKeyBCTXZWCPBLWCRV-QCAYAECISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(+/-)16(17)-EpDPA – A High-Abundance DHA-Derived Epoxide Regioisomer for Omega-3 Lipid Mediator Research and Procurement


(+/-)16(17)-EpDPA (syn. 16,17-epoxydocosapentaenoic acid, 16,17-EDP, 16,17-EpDPE) is a cytochrome P450 epoxygenase metabolite of the omega-3 fatty acid docosahexaenoic acid (DHA), belonging to the epoxydocosapentaenoic acid (EDP) class of bioactive oxylipins [1]. It is one of the two most abundant EDP regioisomers detected in vivo, alongside 19,20-EDP, and is formed by epoxidation of the 16,17-double bond of DHA [2]. The compound functions as a short-lived, sEH-sensitive lipid autacoid implicated in vasodilation, angiogenesis inhibition, and tumor metastasis suppression, with a pharmacological profile that diverges fundamentally from its omega-6 arachidonic acid-derived epoxy counterparts [3].

Why (+/-)16(17)-EpDPA Cannot Be Substituted with Other EpDPA Regioisomers or EETs in Scientific Studies


EpDPA regioisomers are not functionally interchangeable. Despite sharing a common DHA backbone, the position of the epoxide moiety dictates the complement of biological targets engaged, the rate of metabolic inactivation by soluble epoxide hydrolase (sEH), and the net physiological outcome. For example, 16(17)-EpDPA and 19(20)-EpDPA differ in sEH Km, enantiomeric accessibility, and pain-modulatory directionality—19(20)-EpDPA acts as a pro-algesic TRPA1 agonist, whereas 13(14)-EpDPA is antihyperalgesic [1][2]. Furthermore, EDPs as a class exert anti-angiogenic and anti-metastatic effects, while the corresponding omega-6 epoxy metabolites (EETs) promote angiogenesis and tumor progression [3]. Selecting the incorrect regioisomer or fatty acid series can invert the biological readout, making precise chemical identity a prerequisite for reproducible research and procurement decisions.

Quantitative Differentiation Evidence for (+/-)16(17)-EpDPA Against Closest Analogs for Scientific Procurement


BK Channel Activation Potency: 16,17-EpDPE Is ~12-Fold More Potent Than Parent DHA in Coronary Smooth Muscle

In whole-cell patch-clamp recordings of rat coronary arterial smooth muscle cells, 16,17-epoxydocosapentaenoic acid (16,17-EpDPE) activated large-conductance calcium-activated potassium (BK) currents with an EC50 of 19.7 ± 2.8 nM. The parent fatty acid DHA required a ~12-fold higher concentration to achieve equivalent activation (EC50 = 230 ± 30 nM) [1]. This establishes 16,17-EpDPE as a high-potency intermediate of DHA-mediated vasodilation, and positions it as a critical tool compound for discriminating CYP450-dependent versus direct fatty acid effects on vascular ion channels.

BK channel pharmacology vascular biology coronary vasodilation

Cancer Cell Invasion: 16,17-EDP Inhibits Invasion by ~40% While 11,12-EET Doubles It at Equal Concentration

In a Matrigel-based Boyden chamber assay using FBS as chemoattractant, 16,17-EDP at 1 μM reduced cancer cell invasion by approximately 40%. Under identical conditions, 11,12-EET—an arachidonic acid-derived epoxide—approximately doubled cell invasion [1]. This direct, same-assay comparison demonstrates that 16,17-EDP and its omega-6 EET counterpart produce functionally opposite effects on a metastasis-relevant phenotype.

cancer metastasis cell invasion assay omega-3 vs omega-6 epoxides

In Vivo Metastasis Suppression: 16,17-EDP Alone Reduces Lung Metastasis by ~42% While 14,15-EET Increases It ~3-Fold

In the Lewis lung carcinoma (LLC) spontaneous metastasis model, daily administration of 16,17-EDP alone (0.05 mg·kg⁻¹·d⁻¹) significantly suppressed lung metastasis foci by approximately 42% at day 17 (P = 0.017) [1]. By contrast, previous data in the same model using 14,15-EET (0.015 mg·kg⁻¹·d⁻¹) showed an approximately threefold increase in LLC metastasis [1]. When 16,17-EDP was co-administered with the sEH inhibitor t-AUCB, metastasis suppression reached ~70% (P < 0.001), underscoring the value of sEH co-inhibition for maximizing 16,17-EDP in vivo stability.

tumor metastasis Lewis lung carcinoma model in vivo efficacy

sEH Substrate Kinetics: 16,17-EDP Km (12 ± 3 μM) Is Intermediate Among EpDPA Regioisomers, Influencing In Vivo Half-Life

The Michaelis constant (Km) of 16,17-epoxy-docosapentaenoic acid for human/chicken soluble epoxide hydrolase (sEH) is 12 ± 3 μM [1]. This positions 16,17-EDP with intermediate metabolic stability relative to other EpDPA regioisomers: 13(14)-EpDPA is a preferred sEH substrate (Km = 3.2 μM, ~3.75-fold lower Km, indicating faster turnover), 10(11)-EpDPA has Km = 5.1 μM, and 7(8)-EpDPA has Km = 15 μM . The intermediate Km of 16,17-EDP suggests a balance between sufficient biological persistence for signaling and susceptibility to sEH-mediated inactivation.

soluble epoxide hydrolase enzyme kinetics metabolic stability

In Vivo Abundance: 16,17-EDP and 19,20-EDP Are the Two Most Abundant EDP Regioisomers, with Divergent Pain-Modulatory Profiles

Targeted lipidomic analyses identify 16,17-EDP and 19,20-EDP as the two predominant EDP regioisomers detected in vivo, making them the primary endogenous mediators of the DHA-CYP epoxygenase axis [1]. Enzymatic synthesis using WT BM3 P450 yields a 4:1 ratio of 19,20-EDP:16,17-EDP, while the F87V mutant shifts this to 1.6:1 with 16,17-EDP produced exclusively as the (S,R) enantiomer—facilitating enantiopure procurement [1]. Critically, these two abundant regioisomers exhibit divergent pain-modulatory biology: 19,20-EDP induces acute mechanical hypersensitivity via TRPA1 activation, whereas 16,17-EDP has not been associated with pro-algesic activity and its EDHF activity remains to be determined [2][3].

oxylipin profiling lipidomics regioisomer biology

Angiogenesis: All EDP Regioisomers Inhibit VEGF-Induced Angiogenesis, Opposite to Pro-Angiogenic EETs

In a Matrigel plug angiogenesis assay in C57BL/6 mice, all EDP regioisomers tested—including 16,17-EDP—significantly inhibited VEGF-induced angiogenesis when administered at 10 µg per gel [1]. This anti-angiogenic activity is a class-level property of DHA-derived epoxides that is functionally opposite to the pro-angiogenic effects of arachidonic acid-derived EETs, which stimulate VEGF signaling, endothelial tube formation, and microvessel sprouting [1][2]. In HUVEC-based assays, 19,20-EDP (1 µM) inhibited VEGFR2 phosphorylation, while 14,15-EET did not, confirming the omega-3/omega-6 epoxide dichotomy at the receptor signaling level [2].

angiogenesis VEGF signaling Matrigel plug assay

High-Value Research Applications for (+/-)16(17)-EpDPA Supported by Quantitative Differentiation Evidence


CYP Epoxygenase-Dependent Vascular BK Channel Pharmacology Studies

16,17-EpDPE is the validated, high-potency downstream mediator of DHA-induced BK channel activation (EC50 = 19.7 nM vs. DHA EC50 = 230 nM) and coronary vasodilation. Use this compound in patch-clamp and wire myography studies to discriminate CYP450 epoxygenase-dependent vascular effects from direct membrane actions of n-3 PUFAs. Co-application with SKF525A or iberiotoxin provides built-in pharmacological controls for confirming mechanism specificity [1].

Tumor Angiogenesis and Metastasis Research Requiring an Anti-Angiogenic Omega-3 Epoxide

16,17-EDP is a preferred chemical probe for in vitro and in vivo cancer biology studies where the experimental objective is to demonstrate omega-3 epoxide-mediated suppression of angiogenesis, tumor growth, or metastasis. At 1 µM, 16,17-EDP reduces cancer cell invasion by ~40% (vs. EETs which double invasion). In vivo, 16,17-EDP monotherapy reduces LLC metastasis by ~42%, with combinatorial sEH inhibition amplifying efficacy to ~70% [2]. This compound serves as the appropriate omega-3 matched control opposite pro-angiogenic EETs.

Soluble Epoxide Hydrolase Substrate Selectivity and Inhibitor Screening Panels

With an intermediate Km of 12 ± 3 µM for human sEH, 16,17-EDP is a useful substrate for constructing regioisomer selectivity panels in sEH enzymology and inhibitor discovery [3]. Include 16,17-EDP alongside 13(14)-EpDPA (Km = 3.2 µM), 10(11)-EpDPA (Km = 5.1 µM), and 7(8)-EpDPA (Km = 15 µM) to assess whether sEH inhibitors or sEH polymorphic variants exhibit regioisomer-dependent hydrolysis rates . The commercial availability of the racemic (+/-) form facilitates high-throughput screening applications.

Omega-3 Oxylipin Lipidomics and Dietary Intervention Biomarker Studies

As one of the two most abundant EDP regioisomers detected in plasma and tissues following omega-3 supplementation, 16,17-EDP is an essential analytical standard for targeted lipidomics workflows [4]. Its detection alongside 19,20-EDP serves as a direct biochemical readout of DHA-CYP epoxygenase pathway engagement. Co-quantification of 16,17-EDP with its sEH-derived diol product (16,17-DiHDPA) enables calculation of diol-to-epoxide ratios as surrogate markers of in vivo sEH activity in dietary and pharmacological intervention studies [4].

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